molecular formula C13H24N2O4 B14003372 O1-tert-butyl O2-ethyl (2S,3S)-3-aminopiperidine-1,2-dicarboxylate

O1-tert-butyl O2-ethyl (2S,3S)-3-aminopiperidine-1,2-dicarboxylate

Cat. No.: B14003372
M. Wt: 272.34 g/mol
InChI Key: SHSKHHYVYXBEKG-UWVGGRQHSA-N
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Description

O1-tert-butyl O2-ethyl (2S,3S)-3-aminopiperidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and an aminopiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-butyl O2-ethyl (2S,3S)-3-aminopiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the protection of the amino group, followed by the introduction of the tert-butyl and ethyl groups through esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O2-ethyl (2S,3S)-3-aminopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

O1-tert-butyl O2-ethyl (2S,3S)-3-aminopiperidine-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O1-tert-butyl O2-ethyl (2S,3S)-3-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

  • O1-tert-butyl O2-ethyl (2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate
  • O1-tert-butyl O2-ethyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate
  • Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

Uniqueness

O1-tert-butyl O2-ethyl (2S,3S)-3-aminopiperidine-1,2-dicarboxylate is unique due to its specific structural features, such as the presence of both tert-butyl and ethyl groups, as well as the aminopiperidine moiety

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S,3S)-3-aminopiperidine-1,2-dicarboxylate

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)10-9(14)7-6-8-15(10)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10-/m0/s1

InChI Key

SHSKHHYVYXBEKG-UWVGGRQHSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](CCCN1C(=O)OC(C)(C)C)N

Canonical SMILES

CCOC(=O)C1C(CCCN1C(=O)OC(C)(C)C)N

Origin of Product

United States

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